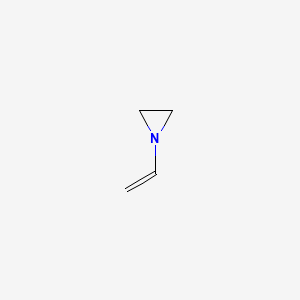
Aziridine, 1-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 1. It is a vinylaziridine and a member of 1-vinylaziridines.
Aplicaciones Científicas De Investigación
Asymmetric Catalytic Aziridination
"Aziridine, 1-ethenyl-" is utilized in asymmetric catalytic aziridination reactions. This process involves the reaction of N-dianisylmethylimines with ethyl diazoacetate, using chiral catalysts derived from triphenylborate and ligands like VANOL and VAPOL. These catalysts are effective for asymmetric induction, achieving up to 400 turnovers with high enantiomeric excess (ee) in the aziridine product. This method allows for the production of N-H-aziridines with excellent yields and can be activated with various groups for further transformations (Lu, Zhang, & Wulff, 2007).
Ring-opening Reactions
Aziridines, including "Aziridine, 1-ethenyl-", undergo ring-opening reactions which are a cornerstone of their reactivity. These reactions can be initiated by electrophilic or nucleophilic reagents, leading to various synthetic applications. The ring-opening reactions of aziridines are key to their utility as synthetic intermediates, making them valuable in organic synthesis (Florio & Luisi, 2010).
Immunomodulatory Properties
Certain aziridine compounds have shown immunomodulatory properties. Studies on specific aziridine derivatives demonstrate their potential to stimulate human lymphocyte proliferation and interleukin secretion in vitro. These properties suggest that aziridines could be used to enhance non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).
Catalytic Applications
Aziridines serve as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylation. New types of chiral S,N-ligands based on aziridine sulfides have been synthesized, demonstrating excellent yields and stereoselectivity in certain catalytic reactions (Braga et al., 2004).
Propiedades
Número CAS |
5628-99-9 |
|---|---|
Nombre del producto |
Aziridine, 1-ethenyl- |
Fórmula molecular |
C4H7N |
Peso molecular |
69.11 g/mol |
Nombre IUPAC |
1-ethenylaziridine |
InChI |
InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2 |
Clave InChI |
VZNJDNKFUXILTJ-UHFFFAOYSA-N |
SMILES |
C=CN1CC1 |
SMILES canónico |
C=CN1CC1 |
Otros números CAS |
5628-99-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



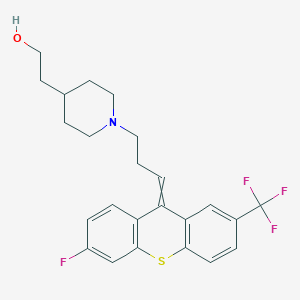
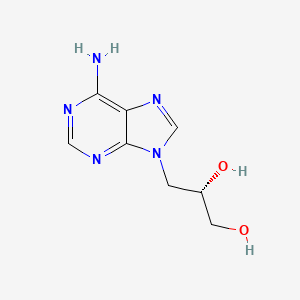
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
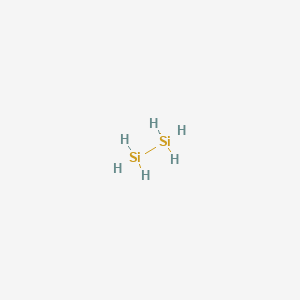
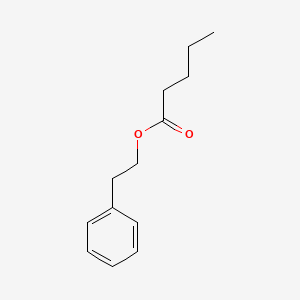
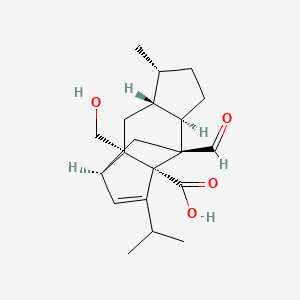
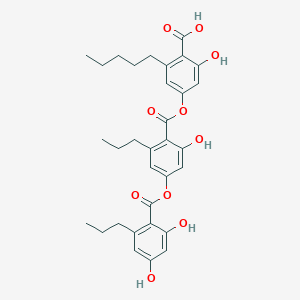
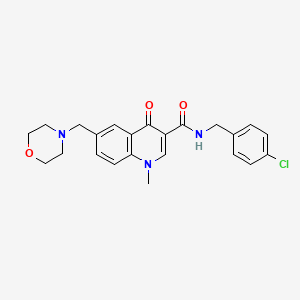
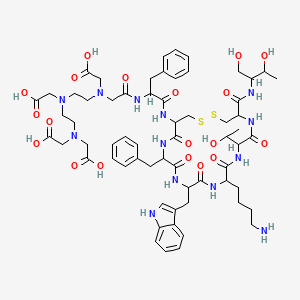
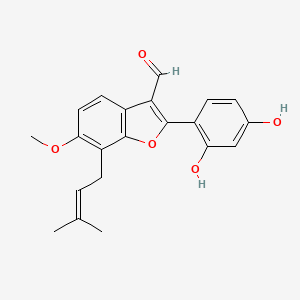
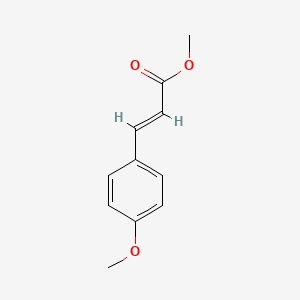
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
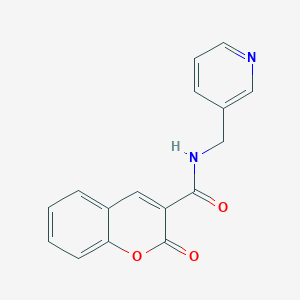
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)